Bromine Substitution Increases CYP2B6 Binding Affinity 18-Fold Over Deschloroketamine
The ortho-phenyl bromine substituent in bromoketamine reduces the Michaelis constant (Km) for CYP2B6-catalyzed N-demethylation to 10 µM, compared to 184 µM for deschloroketamine (hydrogen substituent). Ketamine (chlorine) and fluoroketamine (fluorine) yield intermediate Km values (bromoketamine 10 µM < Cl < F < deschloroketamine 184 µM). Vmax varies minimally across the halogen series (83-103 pmol/min/pmol CYP), confirming that halogen substitution modulates substrate binding affinity rather than catalytic turnover. A strong linear correlation (R² = 0.92) between lipophilicity (AlogP) and log Km further supports hydrophobic contributions to CYP2B6 binding [1].
| Evidence Dimension | CYP2B6 N-demethylation Michaelis constant (Km) |
|---|---|
| Target Compound Data | Bromoketamine Km = 10 µM |
| Comparator Or Baseline | Deschloroketamine Km = 184 µM; Ketamine (Cl) Km = intermediate (~18-30 µM estimated from order ranking); Fluoroketamine (F) Km = intermediate |
| Quantified Difference | 18.4-fold lower Km (higher affinity) vs. deschloroketamine; bromoketamine is the highest-affinity halogen-substituted analog tested |
| Conditions | Recombinant human CYP2B6; substrate concentrations 0.125-500 µM; N-demethylation assay; in vitro |
Why This Matters
The 18-fold higher CYP2B6 binding affinity of the brominated scaffold directly informs metabolic stability predictions, extraction recovery optimization, and potential drug-drug interaction risk assessment in bioanalytical method development for bromoketamine and its metabolites.
- [1] Wang PF, Neiner A, Lane TR, Zorn KM, Ekins S, Kharasch ED. Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Mol Pharm. 2019;16(2):898-906. doi:10.1021/acs.molpharmaceut.8b01214. PMID: 30589555. View Source
